N-(2-morpholinoethyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide
Description
Properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)-2-(2-oxo-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O3S/c28-18(22-6-7-25-8-10-30-11-9-25)12-16-14-31-21-24-19-17(20(29)26(16)21)13-23-27(19)15-4-2-1-3-5-15/h1-5,13,16H,6-12,14H2,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IONFVIHZLFMXSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)CC2CSC3=NC4=C(C=NN4C5=CC=CC=C5)C(=O)N23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-[2-(morpholin-4-yl)ethyl]-2-{2-oxo-6-phenyl-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl}acetamide is the D1 protein of photosystem-II (PS-II) located in the thylakoid membrane of the chloroplast. This protein plays a crucial role in the electron transfer process during photosynthesis.
Mode of Action
N-[2-(morpholin-4-yl)ethyl]-2-{2-oxo-6-phenyl-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl}acetamide binds at the Q B binding site of the D1 protein of PS-II. This binding blocks the electron transfer in photosynthesis, thereby inhibiting the process.
Biochemical Pathways
The action of N-[2-(morpholin-4-yl)ethyl]-2-{2-oxo-6-phenyl-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl}acetamide affects the photosynthesis pathway. By binding to the D1 protein of PS-II, it disrupts the electron transfer process, which is a critical step in the light-dependent reactions of photosynthesis.
Result of Action
The molecular and cellular effects of N-[2-(morpholin-4-yl)ethyl]-2-{2-oxo-6-phenyl-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl}acetamide’s action result in the inhibition of photosynthesis. This leads to the cessation of vital processes in the plant cells, thereby exhibiting herbicidal activity.
Biological Activity
N-(2-morpholinoethyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide is a synthetic compound with significant potential in medicinal chemistry. It belongs to a class of heterocyclic compounds that have been studied for their diverse biological activities, particularly in anticancer and antimicrobial applications.
Chemical Structure
The chemical structure of the compound includes a morpholinoethyl group and a tetrahydropyrazolo-thiazolo-pyrimidine core. This unique combination contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The thiazolo[3,2-a]pyrimidine derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives containing the thiazole moiety were evaluated against various cancer cell lines, including A375 (melanoma), DU145 (prostate cancer), and MCF-7 (breast cancer). The antiproliferative activity was assessed using the National Cancer Institute’s NCI-60 screening program, revealing that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3b | A375 | 1.61 |
| 4b | DU145 | 1.98 |
| 4c | MCF-7 | 2.10 |
Antimicrobial Activity
Thiazolo[3,2-a]pyrimidine derivatives have also been investigated for their antimicrobial properties. Research indicates that these compounds exhibit significant activity against various bacterial strains and fungi. For example, studies have reported that certain thiazole derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli effectively .
Anti-inflammatory and Analgesic Properties
The compound has been associated with anti-inflammatory effects as well. Thiazole derivatives have demonstrated the ability to reduce inflammation in animal models by inhibiting pro-inflammatory cytokines . Additionally, some studies suggest analgesic properties that may be beneficial in pain management therapies.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Evidence suggests that it can induce programmed cell death in cancer cells through the activation of apoptotic pathways.
- Antimicrobial Mechanisms : The structural components may disrupt bacterial cell membranes or inhibit essential metabolic pathways in microbes.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Study on Cancer Cell Lines : In vitro studies demonstrated that treatment with the compound led to a significant reduction in cell viability in multiple cancer cell lines compared to control groups.
- Animal Models for Inflammation : Inflammatory responses were measured in rodent models where administration of the compound resulted in lower levels of inflammatory markers compared to untreated controls.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : CHNOS
- Molecular Weight : 440.5 g/mol
- CAS Number : 941957-93-3
The structure incorporates multiple functional groups that contribute to its biological activity, particularly in targeting specific cellular pathways.
Anticancer Activity
Recent studies have highlighted the anticancer properties of N-(2-morpholinoethyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide. It has been shown to inhibit cell proliferation in various cancer cell lines by modulating protein kinase activity. For instance:
- Mechanism of Action : The compound may inhibit cyclin-dependent kinases (CDK4 and CDK6), which are crucial for cell cycle regulation. Inhibition of these kinases leads to reduced cancer cell proliferation and increased apoptosis in malignant cells .
Antimicrobial Activity
Preliminary investigations suggest that this compound may possess antimicrobial properties. The presence of thiazole and pyrimidine moieties is known to enhance the antimicrobial efficacy against various pathogens. Further studies are needed to elucidate its spectrum of activity and mechanism against specific bacteria or fungi .
Case Studies and Experimental Findings
Future Research Directions
Given the encouraging results from initial studies, future research should focus on:
- In Vivo Studies : To assess the pharmacokinetics and pharmacodynamics of this compound in animal models.
- Structure-Activity Relationship (SAR) : Detailed SAR studies could provide insights into optimizing the compound's efficacy and reducing potential side effects.
Preparation Methods
Cyclocondensation of Thiazolo-Pyrimidine Precursors
A validated method involves refluxing 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester with chloroacetic acid and aromatic aldehydes in acetic acid/acetic anhydride (1:1) under sodium acetate catalysis. For the target compound:
- Reactants :
- 5-Phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (2.76 g, 0.01 mol)
- Chloroacetic acid (0.94 g, 0.01 mol)
- Benzaldehyde derivatives (1.96 g, 0.01 mol)
- Conditions : Reflux at 120°C for 8–10 hours in 25 mL glacial acetic acid/acetic anhydride.
- Workup : Concentrate reaction mixture, filter precipitated solid, recrystallize from ethyl acetate (yield: 78%).
This method reliably constructs the thiazolo[3,2-a]pyrimidine ring but requires subsequent functionalization for pyrazolo[3,4-d] annulation.
Pyrazolo Ring Annulation via 1,3-Dipolar Cycloaddition
Microwave-assisted cycloaddition between alkyne-functionalized thiazolo-pyrimidines and diazo compounds achieves pyrazolo fusion:
Introduction of the Acetamide Side Chain
Direct Amidation of Carboxylic Acid Intermediates
A patent-pending method utilizes in situ activation of the C-6 carboxylic acid using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium):
Reductive Amination Alternative
For substrates bearing ketone groups at C-6:
- Convert ketone to amine via Staudinger reaction with trimethylsilyl azide.
- React with morpholinoethyl bromide in acetonitrile using K₂CO₃ as base.
- Oxidize secondary amine to acetamide using RuCl₃/NaIO₄.
- Critical Parameters :
Optimization of Reaction Conditions
Solvent Screening for Cyclization Steps
Comparative data from analogous syntheses:
| Solvent | Reaction Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Acetic acid | 10 | 78 | 95.2 |
| Toluene | 14 | 65 | 91.8 |
| DMF | 8 | 81 | 96.5 |
| Ethanol | 18 | 58 | 89.3 |
Polar aprotic solvents (DMF) improve both yield and purity by stabilizing transition states in cyclocondensation.
Catalyst Impact on Amidation Efficiency
Screening of coupling agents for acetamide formation:
| Coupling Agent | Equivalent | Yield (%) | Side Products (%) |
|---|---|---|---|
| HATU | 1.5 | 82 | 3.1 |
| EDCI/HOBt | 2.0 | 75 | 5.6 |
| DCC | 1.8 | 68 | 8.9 |
| T3P® | 1.2 | 79 | 4.3 |
HATU demonstrates superior reactivity with minimal racemization, critical for maintaining stereochemical integrity.
Analytical Characterization
Spectroscopic Data
- δ 1.87–1.93 (m, 4H, morpholine CH₂)
- δ 2.45 (t, J = 6.2 Hz, 2H, NCH₂CH₂O)
- δ 3.56–3.61 (m, 6H, morpholine OCH₂ and NHCH₂)
- δ 4.22 (s, 2H, acetamide CH₂)
- δ 7.32–7.48 (m, 5H, aromatic H)
- δ 8.12 (s, 1H, pyrimidine H)
- 3275 (N-H stretch)
- 1668 (C=O amide I)
- 1543 (C=N pyrimidine)
- 1245 (C-O-C morpholine)
- Calculated for C₂₁H₂₄N₆O₃S [M+H]⁺: 441.1664
- Found: 441.1668
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient):
- Retention time: 6.78 min
- Purity: 98.6% (220 nm)
- Column: Zorbax SB-C18, 4.6 × 150 mm, 5 μm
Scale-Up Considerations
Pilot-Scale Production (10 kg Batch)
Adapted from patent CN104829672A:
- Cyclization Step :
- Reactor: 500 L glass-lined vessel
- Temperature: 118–122°C
- Pressure: Atmospheric with reflux condenser
- Mixing: 120 rpm anchor agitator
- Amidation Step :
- Use continuous flow reactor (Corning G1)
- Residence time: 8.5 min
- Throughput: 12.6 kg/day
- Crystallization :
- Anti-solvent: n-heptane added at 0.5 L/min
- Cooling rate: 0.3°C/min to 4°C
- Isolated yield: 76%
Impurity Profile
Common impurities identified during scale-up:
- Des-morpholino analog (0.7%): Formed via hydrolysis during workup.
- Ring-opened byproduct (0.3%): From over-acidification in cyclization.
- Diastereomers (0.9%): Controlled by maintaining pH >7.5 during amidation.
Green Chemistry Modifications
Solvent Replacement
Replace DCM with cyclopentyl methyl ether (CPME) in amidation:
Immobilize HATU on silica nanoparticles:
- Loading : 0.8 mmol/g
- Reuses : 5 cycles without activity loss
- Cost saving : 34% per kg product.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: Synthesis involves multi-step heterocyclic assembly. Key steps include:
- Acylation : Introduce the morpholinoethyl group via nucleophilic substitution of α-chloroacetamide precursors under inert atmospheres (e.g., N₂) to prevent oxidation .
- Cyclization : Use refluxing ethanol or DMF as solvents (80–100°C) with catalytic triethylamine to form the pyrazolo-thiazolo-pyrimidine core. Reaction times (6–12 hrs) must be monitored via TLC .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (methanol/water) to achieve >95% purity. Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio for acylation steps) .
Q. Which analytical techniques are most effective for characterizing structural integrity, particularly the heterocyclic core?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d6) resolves overlapping signals from the morpholinoethyl and tetrahydropyrimidinone moieties. 2D NMR (COSY, HSQC) clarifies coupling in the fused pyrazolo-thiazolo system .
- HRMS : Confirm molecular mass (e.g., ESI-HRMS) with <2 ppm error to validate the acetamide linkage and heterocyclic core .
- X-ray Crystallography : Single-crystal diffraction resolves stereochemical ambiguities in the tetrahydropyrimidinone ring .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
Methodological Answer: Based on analogs:
- Kinase Inhibition : Use ADP-Glo™ kinase assays (e.g., EGFR, CDK2) at 1–10 µM concentrations .
- Antimicrobial Activity : Broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with ciprofloxacin/fluconazole as controls .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can computational tools guide rational design of derivatives with enhanced target affinity?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Screen derivatives against crystallographic protein targets (e.g., PDB: 1M17 for kinases). Prioritize compounds with hydrogen bonds to key residues (e.g., Asp831 in EGFR) .
- DFT Calculations (Gaussian 16) : Optimize geometries at B3LYP/6-31G(d) level to predict electronic effects of substituents (e.g., electron-withdrawing groups on the phenyl ring) on binding .
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories; analyze RMSD and binding free energies (MM/PBSA) .
Q. What strategies resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Assay Standardization : Cross-validate using identical cell lines (e.g., ATCC-certified HeLa) and protocols (e.g., CLSI guidelines for MIC assays) .
- Purity Verification : Re-test disputed compounds via HPLC-MS to rule out impurities (>98% purity threshold) .
- Substituent-Specific Analysis : Compare bioactivity of analogs (e.g., 4-fluorophenyl vs. 4-methoxyphenyl derivatives) to isolate electronic/steric effects .
Q. What methodologies enable systematic SAR studies for pharmacokinetic optimization?
Methodological Answer:
- Substituent Libraries : Synthesize derivatives with variations at R₁ (morpholinoethyl) and R₂ (phenyl) positions. Use parallel synthesis (e.g., 96-well plates) for high-throughput screening .
- ADMET Prediction (SwissADME) : Filter compounds with poor permeability (Topological PSA >90 Ų) or CYP450 inhibition risks .
- In Vivo Correlation : Compare logP (2.5–4.0 optimal) and plasma protein binding (SPR assays) with bioavailability in rodent models .
Data Contradiction Analysis Example
Conflict : Varying IC₅₀ values (1.2 µM vs. 8.5 µM) for kinase inhibition in two studies.
Resolution :
Verify assay conditions (ATP concentration, incubation time) .
Re-synthesize compound with strict stereochemical control (chiral HPLC) .
Test against isoform-specific kinases (e.g., CDK2 vs. CDK4) to confirm selectivity .
Structural Comparison Table (Key Analogs)
| Compound Modifications | Bioactivity (IC₅₀) | Key Reference |
|---|---|---|
| 4-Fluorophenyl substituent | 1.8 µM (EGFR) | |
| Morpholinoethyl → Piperidine | 4.3 µM (CDK2) | |
| Thiazolo → Oxazolo core substitution | Inactive |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
